Tetrakis(dimethylamino)ethylene

organic synthesis reduction single-electron transfer

Tetrakis(dimethylamino)ethylene (TDAE, CAS 996-70-3) is a tertiary enamine and an exceptionally electron-rich alkene, recognized as one of the strongest neutral organic electron donors available. It is a colorless liquid with a density of 0.861 g/mL at 25°C.

Molecular Formula C10H24N4
Molecular Weight 200.32 g/mol
CAS No. 996-70-3
Cat. No. B1198057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrakis(dimethylamino)ethylene
CAS996-70-3
SynonymsTDAE cpd
tetrakis(dimethylamino)ethylene
Molecular FormulaC10H24N4
Molecular Weight200.32 g/mol
Structural Identifiers
SMILESCN(C)C(=C(N(C)C)N(C)C)N(C)C
InChIInChI=1S/C10H24N4/c1-11(2)9(12(3)4)10(13(5)6)14(7)8/h1-8H3
InChIKeyCBXRMKZFYQISIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrakis(dimethylamino)ethylene (TDAE) CAS 996-70-3: A Powerful Neutral Organic Electron Donor for Reductive Synthesis and Materials Science


Tetrakis(dimethylamino)ethylene (TDAE, CAS 996-70-3) is a tertiary enamine and an exceptionally electron-rich alkene, recognized as one of the strongest neutral organic electron donors available [1]. It is a colorless liquid with a density of 0.861 g/mL at 25°C . TDAE exhibits an extremely low molecular ionization potential of <5.4 eV [2] and a half-wave oxidation potential of -0.75 V vs. aqueous SCE [3], which enables its widespread use as a stoichiometric reducing agent in organic synthesis and as an electron donor in materials applications.

Why TDAE (CAS 996-70-3) Cannot Be Readily Substituted by Standard Inorganic or Alternative Organic Reductants


Unlike standard inorganic reductants like zinc metal, which are heterogeneous solids with variable surface reactivity, TDAE is a homogeneous, liquid organic electron donor [1]. This fundamental difference impacts reaction kinetics, reproducibility, and ease of handling in sensitive systems. Furthermore, while alternative organic donors like tetrathiafulvalene (TTF) exist, TDAE's unique combination of an extremely low ionization potential and its ability to function as both a ground-state and photoexcited super-electron-donor [2] provides a distinct thermodynamic driving force and operational flexibility not found in other common reductants. Generic substitution based solely on nominal 'reducing agent' classification risks failed reactions due to mismatched reduction potential, phase incompatibility, or intolerable side reactions with sensitive functional groups [3].

Quantitative Evidence Guide for Selecting Tetrakis(dimethylamino)ethylene (TDAE) over Alternative Reductants


Ground-State Reducing Power: TDAE's Ionization Potential vs. Zinc Metal

TDAE exhibits an ionization potential of 5.36±0.02 eV [1], which is closely comparable to that of zinc metal (6.12 eV) [2]. This data positions TDAE as a potent organic alternative to metallic zinc for single-electron transfer (SET) reductions, while offering the operational advantages of a homogeneous liquid reagent.

organic synthesis reduction single-electron transfer

Superior Electron-Donating Strength vs. Tetrathiafulvalene (TTF)

In studies of radical-polar crossover reactions, TDAE exhibited a significantly higher reduction activity than tetrathiafulvalene (TTF) [1]. Computational analysis of the TDAE reaction system revealed an unexpected tertiary radical intermediate, highlighting a distinct mechanistic pathway not observed with TTF [2].

radical chemistry electron transfer reaction mechanism

Exceptional Mildness and Functional Group Tolerance in Reductive Coupling

In Pd-catalyzed reductive homocoupling of aryl bromides, TDAE acts as a 'very mild reductant' [1]. Critically, easily reducible functional groups such as carbonyl, nitro, formyl, ester, and nitrile groups were tolerated and remained unchanged during the reaction [1]. This selectivity is a key differentiator from harsher reductants like sodium metal or lithium aluminum hydride, which would readily reduce these sensitive groups.

palladium catalysis biaryl synthesis functional group tolerance

Super-Photoreductant Capability: Photoexcited TDAE vs. Ground-State TDAE

Upon direct photoexcitation with visible light (440 or 390 nm LEDs), TDAE becomes a super-photoreductant with an oxidation potential of ca. −3.4 V vs. SCE [1]. This represents a dramatic enhancement from its ground-state half-wave potential of −0.75 V vs. SCE [2]. This photochemical activation enables the reduction of thermodynamically challenging substrates like aryl chlorides and fluorides, which are unreactive towards ground-state TDAE.

photoredox catalysis dehalogenation visible light

Effective Work Function Reduction on Transparent Electrodes

Submonolayer deposition of TDAE onto the conducting polymer PEDOT-Tos results in a surface redox reaction that lowers the electrode's work function to 3.8 eV [1]. Similarly, a monolayer of TDAE on a gold surface creates an interface dipole that decreases the work function by as much as 2.4 eV [2]. These values are among the lowest achievable for flexible, transparent electrodes and are critical for efficient electron injection in organic electronic devices.

flexible electronics OLED work function tuning

Validated Application Scenarios for Tetrakis(dimethylamino)ethylene (TDAE) Based on Differential Evidence


Metal-Free or Mild Reductive Coupling of Functionalized Aryl Halides

For the synthesis of complex biaryls or other coupled products, TDAE is the reductant of choice when the substrate bears sensitive functional groups like nitro, carbonyl, or ester moieties. Unlike standard metal reductants (Zn, Na) or hydride donors (LiAlH4), TDAE's mild reducing power (ground-state E1/2 = -0.75 V vs. SCE [1]) ensures these groups are tolerated, enabling efficient C-C bond formation without undesired side reactions [2]. This makes it particularly valuable in pharmaceutical intermediate and natural product synthesis.

Photoredox Dehalogenation of Inert Aryl Chlorides and Fluorides

When faced with thermodynamically challenging dehalogenation of aryl chlorides or fluorides, TDAE offers a unique metal-free solution. Its photoexcited state acts as a super-photoreductant (Eox ≈ -3.4 V vs. SCE [3]), capable of cleaving strong Ar-Cl and Ar-F bonds under mild, visible-light irradiation. This approach avoids the use of expensive or toxic transition-metal photocatalysts and provides a simpler, more sustainable route for defunctionalization or preparation of reactive intermediates [4].

Surface Modification for Low-Work-Function Electrodes in Flexible Electronics

In the fabrication of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), efficient electron injection from a transparent electrode is critical. TDAE is uniquely suited for this application because a simple, solution-based surface treatment can dramatically lower the work function of PEDOT:PSS or ITO electrodes to as low as 3.8 eV [5]. This enables the use of stable, flexible plastic electrodes as a direct replacement for air-sensitive, low-work-function metals like calcium, greatly improving device stability and manufacturing ease [6].

Nucleophilic Trifluoromethylation and Perfluoroalkylation

TDAE is the enabling reagent for generating nucleophilic trifluoromethyl and perfluoroalkyl anions from the corresponding alkyl iodides (e.g., CF3I) [7]. Its strong reducing power (comparable to zinc [8]) allows for the clean, single-electron transfer necessary to form these reactive anions under mild conditions, which can then be trapped with a variety of electrophiles (aldehydes, ketones, imines). This provides a powerful and versatile method for the late-stage introduction of valuable fluorinated motifs into drug candidates and agrochemicals [9].

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